molecular formula C7H7N3 B3118286 2-(2-Aminopyridin-3-yl)acetonitrile CAS No. 23612-61-5

2-(2-Aminopyridin-3-yl)acetonitrile

Cat. No.: B3118286
CAS No.: 23612-61-5
M. Wt: 133.15 g/mol
InChI Key: SDEYECKLJNDKOT-UHFFFAOYSA-N
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Description

2-(2-Aminopyridin-3-yl)acetonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of pyridine, featuring an amino group at the second position and an acetonitrile group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile typically involves the reaction of 2-chloropyridine with sodium cyanide, followed by the reduction of the resulting nitrile compound. The reaction conditions often include the use of a solvent such as dimethylformamide and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The purification of the final product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopyridin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

2-(2-Aminopyridin-3-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and as a building block for bioactive molecules.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of pharmacophores.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Aminopyridin-3-yl)acetonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the acetonitrile group, making it less versatile in synthetic applications.

    3-Aminopyridine: The amino group is positioned differently, affecting its reactivity and applications.

    2-Cyanopyridine: Lacks the amino group, limiting its biological activity.

Uniqueness

2-(2-Aminopyridin-3-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

2-(2-Aminopyridin-3-yl)acetonitrile, with the chemical formula C₇H₈N₃ and a molecular weight of 133.15 g/mol, is a compound that has garnered attention in medicinal chemistry due to its structural features that suggest potential biological activities. The compound consists of a pyridine ring with an amino group and an acetonitrile functional group, which may facilitate interactions with various biological targets.

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization Reactions: Commonly used to form nitrogen-containing heterocycles.
  • Microwave-assisted synthesis: This method enhances reaction rates and yields, making it suitable for large-scale production.

The presence of both amino and nitrile groups in its structure contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, largely due to its structural similarity to other biologically active compounds. Key areas of investigation include:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi.
  • Anticancer Properties: Investigations into the compound's ability to induce apoptosis in cancer cells are ongoing, with preliminary results indicating potential effectiveness against certain cancer types.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

  • Interaction with Biological Targets: The amino group may facilitate hydrogen bonding with enzyme active sites.
  • Nitrile Group Reactivity: The nitrile group could participate in nucleophilic attacks or other chemical transformations within biological systems.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

Compound NameChemical FormulaUnique Features
2-AminopyridineC₅H₅N₃Widely studied for neuropharmacological effects.
3-AminopyridineC₅H₅N₃Different biological profile; used in nerve regeneration studies.
4-AminopyridineC₅H₅N₃Notable potassium channel blocker; used in multiple sclerosis treatments.

The distinct substitution pattern of this compound enhances its reactivity compared to other aminopyridines, making it a valuable candidate for further research in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Studies: A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Cancer Research: Preliminary findings indicated that the compound could induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent.
  • Enzyme Inhibition Assays: Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

Properties

IUPAC Name

2-(2-aminopyridin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-3-6-2-1-5-10-7(6)9/h1-2,5H,3H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEYECKLJNDKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601305271
Record name 2-Amino-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-61-5
Record name 2-Amino-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23612-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601305271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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